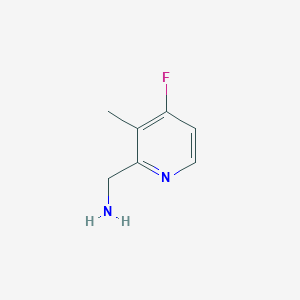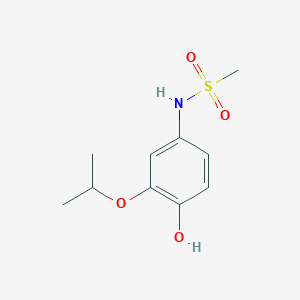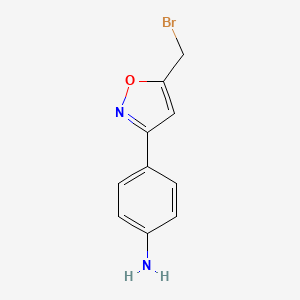
2-Bromo-4-chloro-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-6-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by bromine, chlorine, and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoropyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2,4-dichloro-6-fluoropyridine, bromination can be carried out using bromine or a brominating agent under controlled conditions to yield the desired product .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as coupling partners and palladium catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, particularly when used as an intermediate in the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-6-fluoropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-fluoropyridine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-6-fluoropyridine
- 4-Bromo-2-fluoropyridine
- 2-Bromo-6-chloropyridine
Uniqueness
2-Bromo-4-chloro-6-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a different reactivity profile and potential for selective interactions with biological targets .
Propiedades
Fórmula molecular |
C5H2BrClFN |
|---|---|
Peso molecular |
210.43 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-5(8)9-4/h1-2H |
Clave InChI |
SLBYCSDKYZEIMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


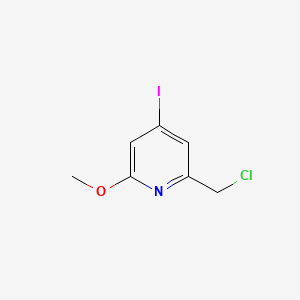

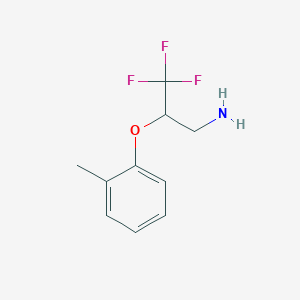
![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
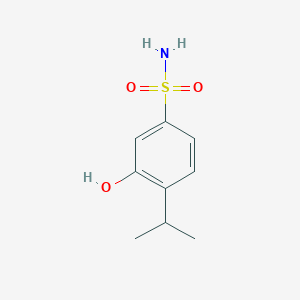
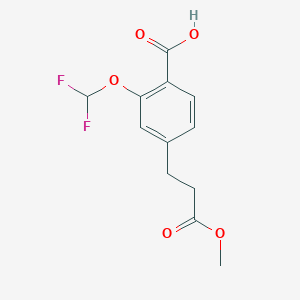
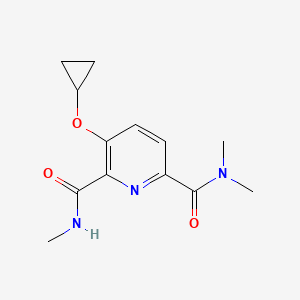
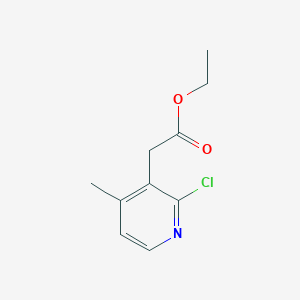
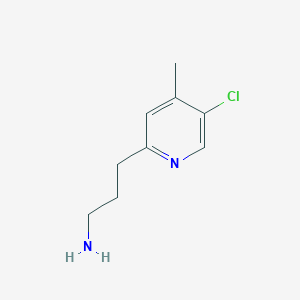
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
